1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an imidazo[1,2-b]pyridazine core, a trifluoromethyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-b]pyridazin-6-amine: A related compound with similar structural features.
Imidazo[1,2-a]pyridine Derivatives: Compounds with a similar core structure but different substituents.
Trifluoromethyl-Substituted Heterocycles: Compounds containing the trifluoromethyl group.
Uniqueness
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides additional sites for functionalization.
Properties
Molecular Formula |
C15H16F3N7O |
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Molecular Weight |
367.33 g/mol |
IUPAC Name |
2-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H16F3N7O/c1-10-8-25-11(19-10)2-3-12(22-25)24-6-4-23(5-7-24)9-13-20-21-14(26-13)15(16,17)18/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
ISJAMKXGVGZQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Origin of Product |
United States |
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